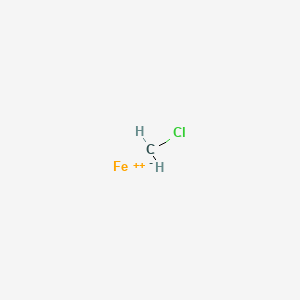
Chloromethane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethane;iron(2+), also known as methyl chloride iron(2+), is a compound that combines chloromethane (CH₃Cl) with iron in its +2 oxidation state. Chloromethane is a colorless, flammable gas with a faint, sweet odor. It is primarily produced industrially and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the radical chlorination of methane. This process involves the substitution of a hydrogen atom in methane with a chlorine atom, resulting in the formation of chloromethane. The reaction proceeds through a radical chain mechanism, which includes initiation, propagation, and termination steps .
Industrial Production Methods
Industrially, chloromethane is produced by the hydrochlorination of methanol. This process involves the reaction of methanol with hydrogen chloride in the presence of a catalyst, typically copper, to produce chloromethane and water . Another method involves the photo-chlorination of methane, where methane and chlorine are introduced into a reactor and subjected to UV irradiation .
Chemical Reactions Analysis
Types of Reactions
Chloromethane undergoes various chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or ammonia.
Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde and further to formic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize chloromethane.
Major Products Formed
Substitution Reactions: Products include methanol, acetonitrile, and methylamine.
Oxidation: Products include formaldehyde and formic acid.
Scientific Research Applications
Chloromethane;iron(2+) has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom in chloromethane is replaced by a nucleophile, resulting in the formation of new compounds. The reaction proceeds through a radical chain mechanism, which includes initiation, propagation, and termination steps .
Comparison with Similar Compounds
Chloromethane is unique among aliphatic chlorine compounds due to its thermal stability and resistance to decomposition until temperatures exceed 400°C . Similar compounds include:
Dichloromethane (CH₂Cl₂): Used as a solvent and in the production of pharmaceuticals.
Chloroform (CHCl₃): Used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): Used in the production of refrigerants and as a solvent.
Chloromethane’s high self-ignition temperature and stability make it distinct from these related compounds .
Properties
CAS No. |
90143-31-0 |
|---|---|
Molecular Formula |
CH2ClFe+ |
Molecular Weight |
105.32 g/mol |
IUPAC Name |
chloromethane;iron(2+) |
InChI |
InChI=1S/CH2Cl.Fe/c1-2;/h1H2;/q-1;+2 |
InChI Key |
LJUAKSBHROXQKO-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]Cl.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
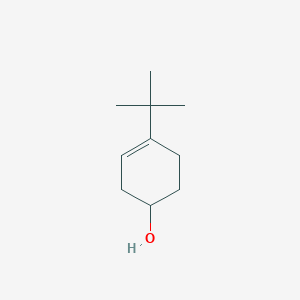
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
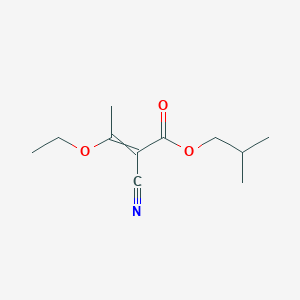
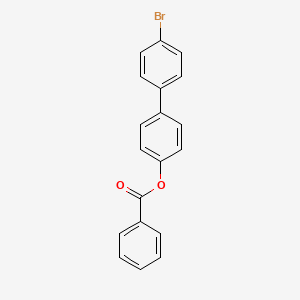
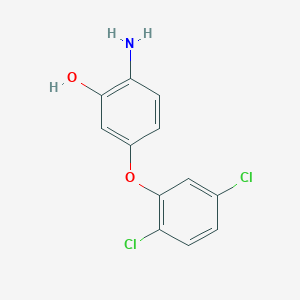
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
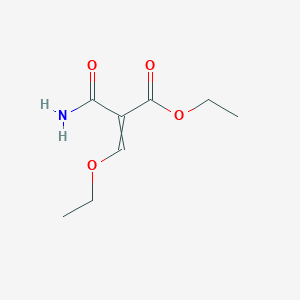
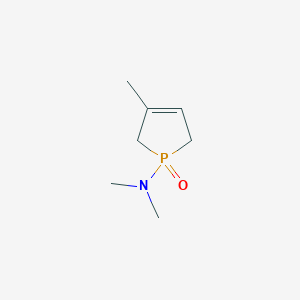
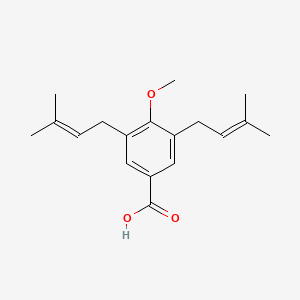
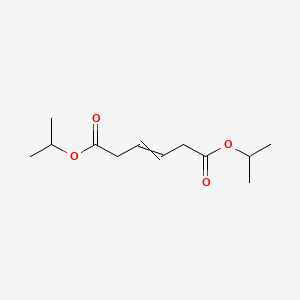
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
